Ethyl 2-(4-hydroxyphenoxy)propanoate

Overview

Description

Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic intermediate compound . It is used mainly as a raw material for the synthesis of other compounds or for chemical research . It is also a degradation product of the herbicide fenoxaprop-ethyl (FE) in water, sediment, and water-sediment microenvironments .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydroquinone and ®-ethyl O-bezenesulfonyl lactate in the presence of an inert atmosphere . In a study, a mutant lipase AOL-3 F38N/V230R was screened through two rounds of directed evolution, resulting in a fourfold increase in lipase activity, and threefold in catalytic efficiency .Molecular Structure Analysis

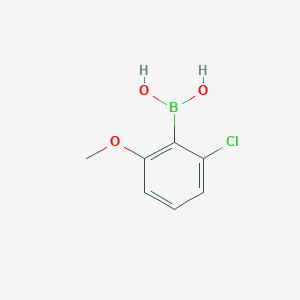

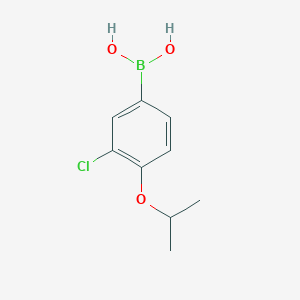

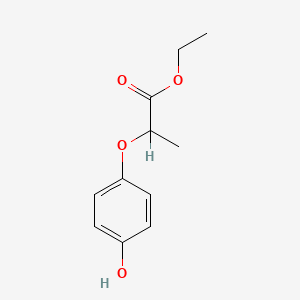

The molecular formula of this compound is C11H14O4 . Its average mass is 210.227 Da and its monoisotopic mass is 210.089203 Da .Chemical Reactions Analysis

Aspergillus oryzae lipase (AOL) can stereoselectively catalyze the hydrolysis of (R,S)-Ethyl 2-(4-hydroxyphenoxy)propanoate for the production of ®-Ethyl 2-(4-hydroxyphenoxy)propanoate, which are key intermediates in the synthesis of aryloxyphenoxy propionate herbicides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.23 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Photophysicochemical Properties

Ethyl 2-(4-hydroxyphenoxy)propanoate has been studied for its role in the synthesis and characterization of phthalocyanine derivatives. These compounds are analyzed for their spectral, photophysical, and photochemical properties. Such research is crucial in developing materials with specific light absorption and emission characteristics, potentially useful in photovoltaic cells, sensors, and other optical applications (Kuruca et al., 2018).

Biocatalysis and Enantioselectivity

The compound has been utilized in biocatalysis, specifically in the kinetic resolution of its racemic form. This process, involving the mycelium of Aspergillus oryzae, is significant for producing optically pure forms of the compound, which are important in creating chiral intermediates for pharmaceuticals and other fine chemicals (Zheng et al., 2013).

Hydrolysis and Environmental Impact

Studies on the hydrolysis of fenoxaprop-p-ethyl, a herbicide, involve this compound as a degradation product. Understanding the degradation kinetics and the environmental toxicity of these products is crucial for assessing the ecological impact of such herbicides (Lin et al., 2007).

Synthesis of Novel Compounds

This compound is also involved in the synthesis of novel phenolic compounds with potential anti-inflammatory activities. Such research contributes to the discovery of new therapeutic agents derived from natural sources (Ren et al., 2021).

Enzyme-Catalyzed Reactions

This compound is used in enzyme-catalyzed synthesis processes, highlighting its role in the development of efficient, environmentally friendly chemical production methods (Brem et al., 2010).

Extraction and Decaffeination

This compound has applications in the extraction of caffeine and catechins from green tea leaves. This research is significant for the food and beverage industry, especially in the development of healthier tea products (Bermejo et al., 2015).

Environmental Fate Studies

The environmental fate of herbicides involving this compound is studied to understand the impact of agricultural chemicals in aquatic systems (Jing et al., 2016).

Renewable Building Block in Material Science

This compound is explored as a renewable building block for enhancing the reactivity of molecules in material science applications (Trejo-Machin et al., 2017).

Crystal Packing Studies

Research on this compound also extends to crystallography, where its interactions and packing in crystal structures are studied. This is important in the field of materials science and pharmaceutical formulation (Zhang et al., 2011).

Bioremediation Applications

There are studies on the bioremediation of environmental pollutants using enzymes, where derivatives of this compound are involved. This highlights its potential application in environmental clean-up processes (Chhaya & Gupte, 2013).

Mechanism of Action

Target of Action

Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound that primarily targets enzymes in biochemical reactions . It is used as a raw material for the synthesis of other compounds and for chemical research .

Mode of Action

The mode of action of this compound involves its interaction with enzymes such as lipase . In a study, a mutant lipase AOL-3 F38N/V230R was found to have a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km) when interacting with this compound .

Biochemical Pathways

This compound affects the biochemical pathways involving lipase enzymes . The compound’s interaction with these enzymes leads to changes in their activity, which can have downstream effects on the metabolic processes they are involved in .

Pharmacokinetics

It is known that the compound has a molecular weight of 21023 , which may influence its bioavailability.

Result of Action

The result of this compound’s action is an increase in the activity and efficiency of certain enzymes, such as lipase . This can lead to changes at the molecular and cellular levels, affecting the overall metabolic processes within the organism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

properties

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983966 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65343-67-1 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065343671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does EHPP compare to its parent compound, fenoxaprop-ethyl, in terms of toxicity to aquatic organisms?

A1: Research suggests that EHPP is significantly less toxic to Daphnia magna compared to its parent compound, fenoxaprop-ethyl (FE). A study found the 48-hour EC50 (half maximal effective concentration) for EHPP to be 333.1 micromol/L, while FE exhibited a much lower 48-hour EC50 of 14.3 micromol/L, indicating higher toxicity. [] This suggests that the breakdown of FE into EHPP in aquatic environments may lead to a decrease in overall toxicity. []

Q2: How is EHPP formed from fenoxaprop-ethyl?

A2: EHPP is generated through two main pathways. In acidic conditions, the benzoxazolyl-oxy-phenyl ether linkage of FE is cleaved, resulting in the formation of EHPP and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). [] This pathway is favored by the protonation of the benzoxazole ring nitrogen in FE. [] Conversely, in basic conditions, EHPP is formed alongside fenoxaprop (FA) through the hydrolysis of the ester bond in FE. [, ]

Q3: Does the enantiomeric form of EHPP influence its toxicity?

A4: Yes, research shows that the S-enantiomer of EHPP is more toxic to zebrafish than the R-enantiomer. [] This highlights the importance of considering enantioselectivity when evaluating the environmental risks of chiral compounds like EHPP.

Q4: Are there any efforts to develop methods for resolving the enantiomers of EHPP?

A5: Yes, researchers are exploring biotechnological approaches for the resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate. For instance, studies have investigated the use of lyophilized mycelium of Aspergillus oryzae WZ007 for this purpose. [] Additionally, directed evolution of Aspergillus oryzae lipase is being investigated to enhance the efficiency of (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate resolution. [] This highlights the growing interest in developing sustainable and efficient methods for separating EHPP enantiomers, which is crucial for toxicological studies and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.